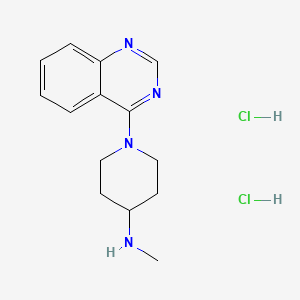![molecular formula C8H9ClN2O2S B15297749 Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate CAS No. 1248984-96-4](/img/structure/B15297749.png)
Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate is an organic compound with the molecular formula C8H9ClN2O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate typically involves the reaction of 2-chloropyrimidine-4-thiol with methyl acrylate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Hydrogen peroxide (H2O2) or mCPBA in solvents like dichloromethane (DCM).
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Applications De Recherche Scientifique
Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Chemistry: It serves as a building block in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-[(2-amino-6-chloropyrimidin-4-yl)sulfanyl]propanoate
- 3-(2-Chloropyrimidin-4-yl)-1-methylindole
Uniqueness
Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Its combination of a sulfanyl group and an ester functionality makes it versatile for various chemical transformations and applications .
Propriétés
Numéro CAS |
1248984-96-4 |
|---|---|
Formule moléculaire |
C8H9ClN2O2S |
Poids moléculaire |
232.69 g/mol |
Nom IUPAC |
methyl 3-(2-chloropyrimidin-4-yl)sulfanylpropanoate |
InChI |
InChI=1S/C8H9ClN2O2S/c1-13-7(12)3-5-14-6-2-4-10-8(9)11-6/h2,4H,3,5H2,1H3 |
Clé InChI |
KUYMMOWFRJUVKJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCSC1=NC(=NC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine](/img/structure/B15297668.png)

![2-Azabicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B15297683.png)
![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B15297688.png)

nitrosoamine](/img/structure/B15297695.png)
![Ethyl 2-[2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamido]-1,3-thiazole-4-carboxylate](/img/structure/B15297697.png)





![[3-(Methanesulfonylmethyl)phenyl]boronic acid](/img/structure/B15297733.png)
![[1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B15297746.png)
